

Application Notes: 5-Bromo-2-methoxypyridine-4-boronic acid in Organic Electronics

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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyridine-4-boronic acid

Cat. No.: B1280721

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyridine-4-boronic acid is a heterocyclic organoboron compound recognized as a valuable building block in the synthesis of advanced organic materials. While specific applications with detailed performance data in peer-reviewed literature are not extensively documented for this exact molecule, its chemical structure makes it a prime candidate for incorporation into conjugated molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine moiety, being electron-deficient, can be leveraged to tune the electronic properties of materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

The primary route for integrating this building block into larger molecular architectures is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex π -conjugated systems that form the active layers of organic electronic devices.

Hypothetical Application: Synthesis of a Blue-Emitting OLED Material

This section describes a representative application of **5-Bromo-2-methoxypyridine-4-boronic acid** in the synthesis of a novel blue-emitting material for OLEDs. In this hypothetical example, the boronic acid is coupled with a carbazole-based aryl halide to create a donor-acceptor type molecule, where the carbazole unit acts as the electron donor and the methoxypyridine unit serves as the electron acceptor. This molecular design is often employed to achieve efficient blue emission.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and thermal properties of the resulting material, "CZ-MPB" (Carbazole-Methoxy-Pyridine-Boronic acid derivative).

Property	Value	Conditions
Absorption Maximum (λ_{abs})	350 nm	In Toluene solution
Emission Maximum (λ_{em})	465 nm	In Toluene solution
Photoluminescence Quantum Yield (PLQY)	75%	In Toluene solution, relative to a standard
HOMO Energy Level	-5.6 eV	Determined by Cyclic Voltammetry
LUMO Energy Level	-2.5 eV	Determined by Cyclic Voltammetry
Triplet Energy (E_{T})	2.8 eV	From phosphorescence spectrum at 77 K
Glass Transition Temperature (T_{g})	135 °C	Determined by Differential Scanning Calorimetry
Decomposition Temperature (T_{d})	410 °C (5% weight loss)	Determined by Thermogravimetric Analysis

Experimental Protocols

Synthesis of the Hypothetical OLED Material (CZ-MPB) via Suzuki-Miyaura Coupling

This protocol details the synthesis of the hypothetical blue-emitting OLED material "CZ-MPB" from **5-Bromo-2-methoxypyridine-4-boronic acid** and 9-(4-bromophenyl)-9H-carbazole.

Materials:

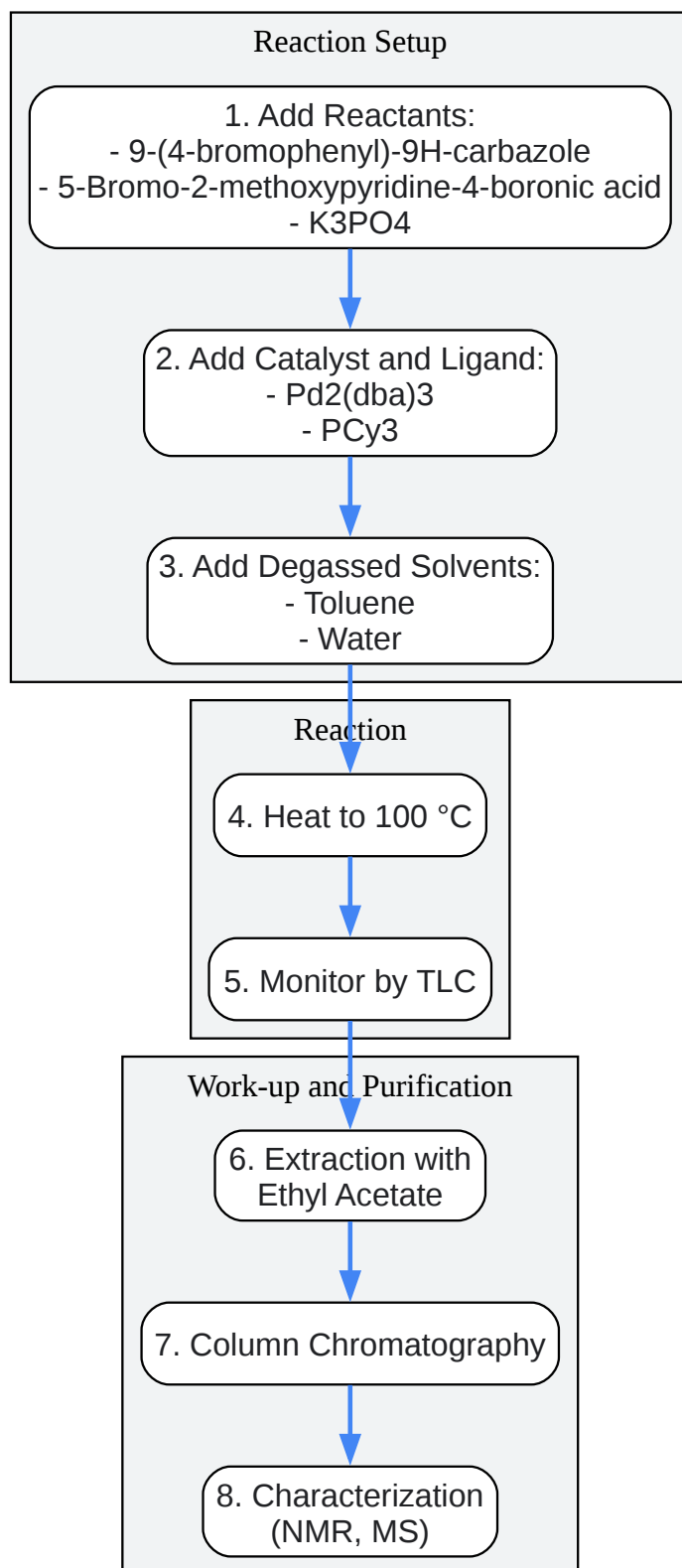
- **5-Bromo-2-methoxypyridine-4-boronic acid** (1.2 mmol, 1.2 equiv.)
- 9-(4-bromophenyl)-9H-carbazole (1.0 mmol, 1.0 equiv.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.02 mmol, 2 mol%)
- Tricyclohexylphosphine (PCy_3) (0.08 mmol, 8 mol%)
- Potassium phosphate (K_3PO_4) (3.0 mmol, 3.0 equiv.)
- Toluene (20 mL, anhydrous and degassed)
- Water (5 mL, degassed)
- Nitrogen or Argon gas (high purity)
- Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 9-(4-bromophenyl)-9H-carbazole (1.0 mmol), **5-Bromo-2-methoxypyridine-4-boronic acid** (1.2 mmol), and potassium phosphate (3.0 mmol).
- **Inert Atmosphere:** Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
- **Catalyst and Ligand Addition:** Under a positive flow of the inert gas, add the palladium catalyst, $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), and the ligand, PCy_3 (0.08 mmol).
- **Solvent Addition:** Using a syringe, add the degassed toluene (20 mL) and degassed water (5 mL) to the flask.

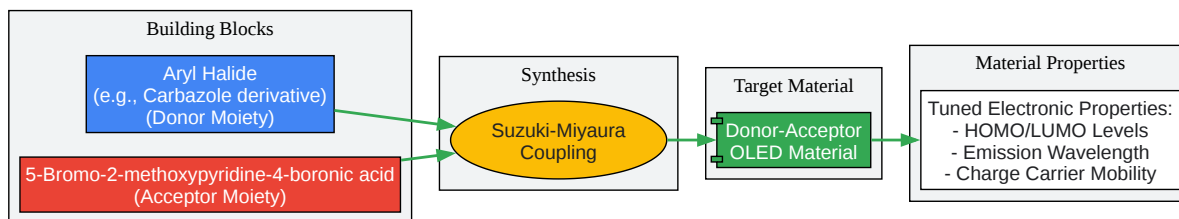
- **Reaction:** Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
- **Monitoring:** Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations



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Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.



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Caption: Logical relationship in the design of an OLED material.

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